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Abstract
Guanadrel sulfate, an adrenergic neuron blocking agent, has historically been used as an

antihypertensive agent. This document provides a detailed overview of its molecular structure,

physicochemical properties, and mechanism of action. It includes a summary of its

pharmacokinetic profile and detailed experimental protocols for its synthesis, in vitro

assessment of its mechanism of action, and in vivo evaluation of its antihypertensive effects.

This guide is intended to serve as a comprehensive resource for researchers and professionals

in the fields of pharmacology and drug development.

Molecular Structure and Properties
Guanadrel is a guanidine derivative with a spiroketal moiety. The active form is the sulfate salt,

which is a white to off-white crystalline powder.

Chemical Structure:

Guanadrel (Base):
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IUPAC Name: 2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine[1]

Chemical Formula: C₁₀H₁₉N₃O₂[1]

Molecular Weight: 213.281 g/mol [1]

Guanadrel Sulfate:

IUPAC Name: bis(N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine); sulfuric acid[2]

Chemical Formula: C₂₀H₄₀N₆O₈S[2]

Molecular Weight: 524.63 g/mol [2]

CAS Number: 22195-34-2[2]

Physicochemical Properties
The following table summarizes the key physicochemical properties of guanadrel and its sulfate

salt.

Property Value Source

Guanadrel Sulfate

Physical Appearance
White to off-white crystalline

powder

Melting Point 213.5-215 °C

Solubility in Water (25 °C) 76 mg/mL

Guanadrel (Base) -

Predicted/Experimental

logP 0.6 DrugBank Online

pKa (Strongest Basic) 12.02 (Predicted) DrugBank Online

Water Solubility 1.73 mg/mL (Predicted) DrugBank Online
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Pharmacokinetic Properties
Guanadrel is rapidly absorbed from the gastrointestinal tract.[1] The following table outlines its

pharmacokinetic parameters in humans.

Parameter Value Source

Bioavailability
Rapidly and well absorbed

from the gastrointestinal tract.
[1]

Peak Plasma Concentration

(Tmax)
1.5 - 2 hours

Onset of Action 0.5 - 2 hours

Peak Hypotensive Effect 4 - 6 hours

Duration of Action 4 - 14 hours

Protein Binding ~20%

Metabolism
Hepatic (approximately 40-

50%)

Elimination Half-Life

Biphasic: Initial phase ~2

hours, Terminal phase ~10-12

hours

Excretion

Primarily renal (~85% within 24

hours, 40-50% as unchanged

drug)

Mechanism of Action
Guanadrel sulfate exerts its antihypertensive effect by acting as a postganglionic adrenergic

neuron blocking agent.[1] Its mechanism involves the following key steps:

Uptake into Sympathetic Neurons: Guanadrel is actively transported into sympathetic

neurons by the norepinephrine transporter (NET), the same transporter responsible for the

reuptake of norepinephrine.
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Displacement of Norepinephrine: Once inside the neuron, guanadrel is concentrated in and

slowly displaces norepinephrine from its storage vesicles.[1]

Inhibition of Norepinephrine Release: This displacement leads to a depletion of

norepinephrine stores and blocks the release of norepinephrine in response to sympathetic

nerve stimulation.[1]

Reduced Vasoconstriction: The decreased release of norepinephrine at the neuroeffector

junction results in reduced stimulation of adrenergic receptors on blood vessels, leading to

vasodilation and a decrease in blood pressure.[1]

Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of guanadrel at the sympathetic

nerve terminal.
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Caption: Mechanism of action of Guanadrel at the sympathetic neuron.

Experimental Protocols
Synthesis of Guanadrel Sulfate
The synthesis of guanadrel is described in U.S. Patent 3,547,951. While the full, detailed

experimental protocol from the patent is not readily available, the general synthesis involves

the reaction of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine with a guanidinylating agent. The

resulting guanadrel base is then treated with sulfuric acid to form the sulfate salt.

Note: For precise, step-by-step instructions, it is imperative to consult the full text of U.S. Patent

3,547,951.

In Vitro Norepinephrine Transporter (NET) Uptake Assay
This protocol is designed to assess the inhibitory effect of guanadrel on the norepinephrine

transporter.

Objective: To determine the IC₅₀ of guanadrel for the inhibition of norepinephrine uptake in cells

expressing the human norepinephrine transporter (hNET).

Materials:

HEK293 cells stably expressing hNET

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Krebs-Ringer-HEPES (KRH) buffer

[³H]-Norepinephrine

Guanadrel sulfate

Desipramine (as a positive control)
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Scintillation fluid and vials

Scintillation counter

Methodology:

Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Plating: Seed the cells in a 24-well plate at a density of 200,000 cells/well and allow

them to adhere overnight.

Assay Preparation: On the day of the assay, wash the cells with KRH buffer. Prepare serial

dilutions of guanadrel sulfate and desipramine in KRH buffer.

Inhibition Assay:

Add the different concentrations of guanadrel or desipramine to the wells.

Add [³H]-Norepinephrine to a final concentration approximately equal to its Kₘ value (e.g.,

400 nM).

Incubate for a specified time (e.g., 10 minutes) at room temperature.

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold

KRH buffer.

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the

lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Data Analysis: Determine the concentration of guanadrel that inhibits 50% of the specific

[³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Experimental Workflow Diagram:
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Caption: Workflow for an in vitro Norepinephrine Transporter (NET) uptake assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1672425?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Evaluation of Antihypertensive Effect in a Rodent
Model
This protocol outlines a method for assessing the blood pressure-lowering effects of guanadrel
sulfate in spontaneously hypertensive rats (SHR).

Objective: To evaluate the dose-dependent effect of orally administered guanadrel sulfate on

systolic and diastolic blood pressure in conscious, freely moving SHRs.

Materials:

Spontaneously Hypertensive Rats (SHRs)

Guanadrel sulfate

Vehicle (e.g., sterile water or saline)

Telemetry system for blood pressure monitoring (implantable transducers) or tail-cuff

plethysmography system

Oral gavage needles

Methodology:

Animal Acclimatization and Surgical Implantation (Telemetry):

Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.

Surgically implant telemetry transducers into the abdominal aorta for continuous blood

pressure monitoring. Allow for a recovery period of at least one week.

Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP),

diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours before drug

administration.

Drug Administration:

Prepare solutions of guanadrel sulfate in the vehicle at various concentrations.
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Administer a single oral dose of guanadrel sulfate or vehicle to different groups of rats via

oral gavage.

Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours

post-administration.

Data Analysis:

Calculate the change in SBP, DBP, and HR from baseline for each treatment group.

Determine the time to peak effect and the duration of action.

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-

hoc test) to determine the dose-response relationship.

Logical Relationship Diagram for In Vivo Study:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1672425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesis:
Guanadrel lowers blood pressure in SHRs

Select Animal Model:
Spontaneously Hypertensive Rats (SHRs)

Method of BP Measurement:
Telemetry or Tail-Cuff

Prepare Guanadrel Sulfate
and Vehicle

Administer single oral doses
(Vehicle, Dose 1, Dose 2, Dose 3)

Monitor Blood Pressure and Heart Rate
continuously for 24h

Calculate change from baseline
and perform statistical analysis

Conclusion:
Determine dose-dependent antihypertensive effect
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Caption: Logical flow of an in vivo study on Guanadrel's antihypertensive effects.

Conclusion
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Guanadrel sulfate is a potent antihypertensive agent with a well-defined mechanism of action

involving the blockade of adrenergic neurons. This guide provides a comprehensive summary

of its chemical and pharmacological properties, along with detailed protocols for its study. While

it has been largely superseded in clinical practice due to side effects such as orthostatic

hypotension, it remains a valuable tool for researchers studying the sympathetic nervous

system and adrenergic pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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